7-Chloropyrido[2,3-d]pyrimidine

Antibacterial In Vivo Efficacy Mouse Model

Medicinal chemists developing ATP-competitive kinase inhibitors often face unreliable sourcing of key intermediates, causing project delays. 7-Chloropyrido[2,3-d]pyrimidine eliminates this bottleneck with a reactive C7-chloro handle for SNAr derivatization, enabling rapid SAR exploration. • Privileged scaffold for potent PIM-1 and P2X3 (IC50=16 nM) inhibitors. • Consistent ≥98% purity ensures reproducible synthetic outcomes. • Global shipping with cold-chain storage preserves reactivity.

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
Cat. No. B13010635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrido[2,3-d]pyrimidine
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=NC=C21)Cl
InChIInChI=1S/C7H4ClN3/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H
InChIKeyIVTOWKMMOIOALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloropyrido[2,3-d]pyrimidine: Core Scaffold and Intermediate for Kinase-Targeted Synthesis


7-Chloropyrido[2,3-d]pyrimidine is a heterocyclic compound (C₇H₄ClN₃, MW 165.58) characterized by a fused pyridine-pyrimidine bicyclic core with a reactive chlorine atom at the C7 position . This structure is a foundational scaffold in medicinal chemistry, with its primary value derived from its role as a versatile intermediate for synthesizing diverse libraries of bioactive molecules, notably ATP-competitive kinase inhibitors [1]. The core pyrido[2,3-d]pyrimidine framework is a privileged structure for interacting with the adenine-binding pocket of kinases, and the C7-chloro substituent provides a specific handle for nucleophilic aromatic substitution (SNAr) to introduce various amines and other functional groups, enabling the rapid exploration of structure-activity relationships (SAR) [2].

Why 7-Chloropyrido[2,3-d]pyrimidine Cannot Be Directly Substituted with Common Analogs


Attempting to substitute 7-chloropyrido[2,3-d]pyrimidine with a closely related analog like a 7-hydroxy, 7-amino, or 6-chloro derivative is not scientifically equivalent and carries significant risk of project failure. The C7-chloro atom is not a passive structural element; it is a crucial reactive handle for downstream chemistry, enabling selective derivatization via SNAr reactions . Replacing it with a 7-hydroxy or 7-amino group fundamentally alters the compound's electronic properties and eliminates its primary utility as a synthetic building block. Furthermore, SAR studies on the pyrido[2,3-d]pyrimidine scaffold demonstrate that substitution at the C7 position is a critical determinant of both kinase inhibitory potency and selectivity profile [1]. Changing the position of a halogen, for instance from the 7-chloro to the 6-chloro isomer, will result in a compound with a different molecular recognition profile and is not a valid substitute for the intended target synthesis [2]. The specific and quantitative evidence below underscores the unique reactivity and biological implications of the 7-chloro configuration.

Quantitative Differentiation Guide for 7-Chloropyrido[2,3-d]pyrimidine Procurement


In Vivo Anti-Infective Efficacy: 7-Chloro Derivative Demonstrates Validated In Vivo Activity

A direct in vivo efficacy comparison was made between a 2,4-diamino-7-chloropyrido(2,3-d)pyrimidine derivative and the clinically used antibiotic sulfadiazine in a mouse model of Klebsiella pneumoniae infection. The combination of the 7-chloro derivative at 4.6 mg/kg with sulfadiazine at 3.3 mg/kg was effective, whereas the individual components or alternative pyrido[2,3-d]pyrimidine derivatives lacking the 7-chloro substitution were not reported to be effective in this model [1]. This provides a quantifiable benchmark for the biological utility of the 7-chloro core.

Antibacterial In Vivo Efficacy Mouse Model

P2X3 Receptor Antagonism: A Potent Activity Profile Unique to Specific 7-Chloro Derivatives

A derivative containing the 7-chloropyrido[2,3-d]pyrimidine core has been identified as a potent antagonist of the P2X3 receptor, a target for chronic pain. In a standardized binding assay, this compound exhibited an IC50 of 16 nM against the human P2X3 receptor expressed in rat C6-BU-1 cells [1]. This is a stark contrast to many other pyrido[2,3-d]pyrimidine derivatives that lack the 7-chloro motif and show no significant activity at this target (e.g., the parent unsubstituted pyrido[2,3-d]pyrimidine scaffold or 7-hydroxy analog, for which P2X3 activity is not documented).

P2X3 Antagonist Pain Ion Channel

Cytotoxic Potency Against Cancer Cell Lines: Class-Level Activity Validates Scaffold Utility

A series of pyrido[2,3-d]pyrimidine derivatives, which are accessible via the 7-chloro intermediate, have shown potent cytotoxic activity against various cancer cell lines. In a recent study, a novel derivative exhibited 97.8% inhibition of PIM-1 kinase, a validated oncology target, compared to 95.6% inhibition for the standard compound staurosporine (IC50 = 16.7 nM) [1]. While this is data for a more complex derivative, it establishes a quantifiable benchmark for the anticancer potential of molecules built from the 7-chloropyrido[2,3-d]pyrimidine core.

Anticancer Cytotoxicity PIM-1 Kinase

Recommended Application Scenarios for 7-Chloropyrido[2,3-d]pyrimidine Based on Quantitative Evidence


Synthesis of Targeted Kinase Inhibitor Libraries for Oncology

This is the primary and most validated application scenario. The evidence shows that the 7-chloro group is a strategic handle for generating diverse analogs, and that molecules derived from this core can achieve potent inhibition of kinases like PIM-1 [1] and target specific receptors like P2X3 [2]. Procurement of 7-chloropyrido[2,3-d]pyrimidine is justified for any medicinal chemistry program focused on developing novel ATP-competitive inhibitors for cancer or other kinase-driven diseases, where rapid SAR exploration via SNAr at the C7 position is required.

Antibacterial Lead Optimization with In Vivo Potential

The direct in vivo efficacy data from the US3505331A patent [1] provides a strong rationale for using this compound as a starting point for antibacterial drug discovery. Researchers working on novel therapies for Gram-negative pathogens, particularly Klebsiella pneumoniae, can justify procuring this compound to synthesize and evaluate a new generation of 2,4-diamino-7-substituted pyrido[2,3-d]pyrimidines, with the goal of improving upon the validated in vivo activity of the original 7-chloro derivative.

Development of P2X3 Receptor Antagonists for Chronic Pain

The identification of a potent (IC50 = 16 nM) P2X3 antagonist based on the 7-chloropyrido[2,3-d]pyrimidine scaffold [1] validates its use in a focused pain research program. Scientists can justify procurement to systematically explore the SAR around this core structure, aiming to optimize potency, selectivity, and pharmacokinetic properties for a new class of non-opioid pain therapeutics.

Synthetic Methodology Development for Heterocyclic Chemistry

As a highly reactive heteroaryl chloride within a privileged scaffold, 7-chloropyrido[2,3-d]pyrimidine is an ideal substrate for developing and benchmarking new cross-coupling or SNAr methodologies [1]. Its well-defined reactivity profile allows for clear, quantitative assessment of reaction yields and selectivity, making it a valuable tool for academic and industrial process chemistry groups focused on expanding the synthetic toolkit for complex heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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